Benzoic acid;2-ethylphenol

Description

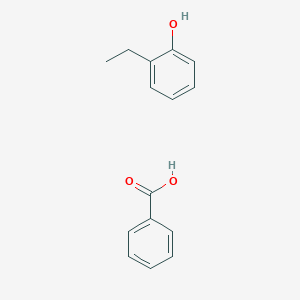

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a food preservative due to its antimicrobial properties. It occurs naturally in plants, dairy products, and fermented foods, with concentrations ranging from 5.29 to 20.72 mg kg⁻¹ in cow milk and yogurts . Its solubility in aqueous media varies with solvent composition; for example, in ethanol-water mixtures, solubility is modeled with a mean percentage deviation (MPD) of 4.6% .

2-Ethylphenol (C₆H₅OH-C₂H₅) is a phenolic compound with an ethyl substituent at the 2-position of the benzene ring. It is a volatile organic compound (VOC) found in fermented beverages, olives, and other natural products. In Spanish-style green olives, 2-ethylphenol constitutes 8.7% of the volatile matrix in healthy samples, alongside benzoic acid (7.4%) . Its presence is linked to microbial activity and environmental factors.

Properties

CAS No. |

143478-55-1 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

benzoic acid;2-ethylphenol |

InChI |

InChI=1S/C8H10O.C7H6O2/c1-2-7-5-3-4-6-8(7)9;8-7(9)6-4-2-1-3-5-6/h3-6,9H,2H2,1H3;1-5H,(H,8,9) |

InChI Key |

PNKFXAFWMPQDOO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Conversion of Benzoic Acids to Phenols: One efficient method to prepare phenols from benzoic acids involves using simple organic reagents at room temperature.

Dearomatization–Rearomatization Strategy: Another method involves generating benzoyl fluorides and benzoic acids from phenols via oxidative dearomatization.

Industrial Production Methods

Hydrolysis of Benzene Trichloride: Benzoic acid can be produced by hydrolyzing benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.

Catalytic Oxidation of Toluene: Toluene is catalytically oxidized with air and vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters of benzoic acid undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Example: Ethyl benzoate hydrolyzes to benzoic acid and ethanol . -

Basic hydrolysis :

Neutralization and washing steps refine the product .

Decarboxylation Reactions

Benzoic acid derivatives undergo decarboxylation under specific catalytic conditions:

-

Catalytic pathways :

Electrophilic Aromatic Substitution

The carboxyl group in benzoic acid is electron-withdrawing, making it a meta-directing substituent:

Table 1: Esterification Conditions

| Reaction Type | Catalyst | Temperature Range | Key Products | Source |

|---|---|---|---|---|

| Esterification | H⁺ (acid) | 160–170°C | Benzoic acid esters | |

| Esterification | Ti(O-iPr)₄ | 190–230°C | Refined esters |

Table 2: Decarboxylation Conditions

| Reaction Type | Catalyst | Key Conditions | Selectivity | Source |

|---|---|---|---|---|

| Decarboxylation | Cu salts | Heating with quinoline | Benzene | |

| Decarboxylative Ox. | CeO₂-CuO + CO₂ | CO₂-mediated adsorption | Meta-phenols |

Research Findings

-

Adsorption-dependent pathways : The adsorption state of benzoic acid on catalysts like CeO₂-CuO determines reaction pathways. Moderate adsorption via CO₂ treatment enhances selectivity for phenols .

-

Catalyst synergy : Physical mixtures of CeO₂ and CuO lack synergy, while CO₂-treated CeO₂-CuO catalysts enable controlled decarboxylation and oxidation .

Scientific Research Applications

Benzoic acid;2-ethylphenol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It has been studied for its effects on microbial communities and plant growth.

Industry: It is used in the production of phenolic resins and as an antioxidant in edible oils.

Mechanism of Action

The mechanism of action of benzoic acid;2-ethylphenol involves several molecular targets and pathways:

Antioxidant Activity: Phenolic compounds exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress.

Gene Regulation: They modulate the expression of genes involved in cell proliferation, survival, and apoptosis.

Microbial Interactions: Benzoic acid affects the richness and diversity of microbial communities, influencing plant growth and health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid vs. Hydroxybenzoic Acid Derivatives

Benzoic acid belongs to the hydroxybenzoic acid family, which includes derivatives like p-hydroxybenzoic, vanillic, syringic, and gallic acids. Key distinctions include:

- Antioxidant Activity : Benzoic acid lacks hydroxyl groups, rendering it less potent as an antioxidant compared to gallic or vanillic acids, which exhibit free radical scavenging due to multiple -OH groups .

- Occurrence : Benzoic acid is abundant in dairy and fermented foods, while gallic acid dominates in whole grains and plant extracts .

2-Ethylphenol vs. Other Phenolic Alcohols

2-Ethylphenol is structurally analogous to cresols (e.g., p-cresol) and creosol, differing in alkyl chain length and position:

- Volatility: The ethyl group in 2-ethylphenol increases hydrophobicity compared to p-cresol, influencing its higher retention time in GC-MS analyses .

- Sensory Impact: 2-Ethylphenol contributes "smoky" or "medicinal" odors in foods, whereas creosol imparts a sweeter aroma .

Functional and Industrial Comparisons

Extraction Efficiency in Wastewater Treatment

Benzoic acid and 2-ethylphenol exhibit distinct extraction behaviors in emulsion liquid membrane (ELM) systems:

- Mechanism: Benzoic acid’s high extraction efficiency stems from its lipophilic -COOH group, enabling rapid dissolution in membrane phases. Phenolic compounds like 2-ethylphenol may require longer contact times due to weaker acidity (pKa ~10 vs. benzoic acid’s pKa ~4.2) .

Thermal and Chemical Stability

- Benzoic Acid : Decomposes at 370°C, forming benzene and CO₂. Stable in acidic conditions but forms salts (e.g., sodium benzoate) in alkaline environments .

- 2-Ethylphenol: More thermally stable (decomposition >250°C) due to the ethyl group’s electron-donating effect. Reacts with acetic anhydride to form acetylated derivatives (e.g., 2-ethylphenyl acetate) .

Q & A

Q. What are the standard synthesis routes for benzoic acid derivatives, and how are intermediates characterized?

Benzoic acid derivatives, such as 2-benzoylbenzoic acid, are synthesized via Friedel-Crafts acylation or esterification. For example, 4-phenoxybenzoyl chloride (intermediate) is prepared by reacting 2,4-phenoxybenzoic acid with oxalyl chloride in dichloromethane under reflux. Key steps include:

- Reagent selection : Use oxalyl chloride for efficient acid chloride formation .

- Characterization : Confirm intermediates via -NMR and -NMR spectroscopy (e.g., 4-phenoxybenzoyl chloride shows characteristic peaks at δ 7.2–8.1 ppm for aromatic protons) .

- Safety : Monitor thermal stability of intermediates like 3-chloroperoxybenzoic acid (mCPBA), which decomposes at 40°C but remains stable under controlled conditions .

Q. Which analytical techniques are recommended for quantifying benzoic acid in complex matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity (detection limits <0.1 ppm) for benzoic acid in biological or food samples (e.g., yogurt fermentation studies) .

- Square Wave Voltammetry (SWV) : Suitable for rapid quantification in sunscreen formulations using boron-doped diamond electrodes, with a linear range of 0.5–10 ppm and recovery rates >95% .

- Quality Control : Validate methods via standard addition curves and repeatability tests (e.g., 5 replicate injections of 4 ppm standards for LC-MS) .

Q. How do solvent systems and ionic strength affect benzoic acid solubility?

Benzoic acid solubility is influenced by:

- Solvent Polarity : Higher solubility in methanol-water mixtures due to hydrogen bonding (e.g., conductometric studies in 50% methanol show 2.5× higher solubility than pure water) .

- Ionic Strength : Increased ionic strength reduces solubility via the "salting-out" effect (e.g., 0.1 M NaCl decreases solubility by ~15% at 25°C) .

- Temperature Dependence : Solubility increases with temperature, following a linear log vs. 1/ relationship () .

Q. What thermochemical properties are critical for benzoic acid stability in reactions?

- Proton Affinity : 821.1 kJ/mol (gas phase), influencing acid-base reactivity .

- Ionization Energy : 9.3–9.8 eV, varying with measurement techniques (photoelectron spectroscopy vs. electron impact) .

- Thermal Stability : Sublimation calorimetry data confirm stability up to 410 K, with no exothermic decomposition below 40°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ionization energies of benzoic acid?

Discrepancies (e.g., 9.3 eV vs. 9.8 eV) arise from methodological differences:

- Photoelectron Spectroscopy (PE) : Measures vertical ionization energy (9.47 eV) .

- Electron Impact (EI) : Yields adiabatic values (9.73 eV) due to longer measurement timescales .

- Recommendation : Cross-validate using multiple techniques (PE, EI, and DFT calculations) and reference NIST-standardized data .

Q. What strategies ensure the stability of high-energy intermediates like 3-chloroperoxybenzoic acid (mCPBA)?

- Temperature Control : Store mCPBA at ≤4°C and avoid prolonged exposure to ambient conditions .

- DSC Monitoring : Differential scanning calorimetry (DSC) confirms no exothermic peaks below 40°C, indicating kinetic stability .

- In Situ Synthesis : Prepare mCPBA immediately before use to minimize decomposition risks .

Q. How can analytical method validation address false positives/negatives in benzoic acid detection?

- Limit of Detection (LOD) : For SWV, calculate LOD as , achieving 0.2 ppm in sunscreen .

- Matrix Effects : Use matrix-matched calibration curves (e.g., milk powder spiked with benzoic acid) to correct for interference .

- Cross-Platform Validation : Compare LC-MS results with SWV or titration data to confirm accuracy .

Q. What thermodynamic parameters govern benzoic acid dissociation in aqueous systems?

Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial systems?

- Experimental Design : Use a central composite design to test variables (e.g., starter culture concentration, incubation temperature) .

- Model Validation : Confirm quadratic models via ANOVA () and adjust parameters for maximum yield (e.g., 35°C and 2% inoculum) .

- Scale-Up : Validate lab-scale results (e.g., 3.54 g product) in pilot bioreactors with real-time pH monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.